6-chloroisoquinoline-1,3(2H,4H)-dione
Description
Significance of Heterocyclic Diones in Contemporary Organic Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of immense importance in modern science. ijnrd.org They form the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. msesupplies.comnih.gov It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring, underscoring their central role in drug design. msesupplies.comnih.gov
Within this broad class, heterocyclic diones—structures containing two carbonyl (C=O) groups within the heterocyclic framework—are particularly significant. These functional groups can act as hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors. The reactivity of the dione (B5365651) system also makes these compounds versatile intermediates for the synthesis of more complex molecules. Their applications are widespread, from being key components in dyes and polymers to forming the core of essential medicines. msesupplies.com
Structural Features and Research Relevance of the Isoquinoline-1,3(2H,4H)-dione Framework
The isoquinoline-1,3(2H,4H)-dione scaffold is a bicyclic system where a benzene (B151609) ring is fused to a nitrogen-containing ring that features two carbonyl groups at positions 1 and 3. This framework is essentially planar and possesses a rigid structure that makes it an attractive candidate for designing molecules with specific three-dimensional shapes to fit into the active sites of proteins. nih.gov
This structural motif has garnered significant attention from synthetic and medicinal chemists due to its prevalence in a wide range of biologically active compounds. rsc.orgnih.gov Derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated for numerous therapeutic applications. nih.govresearchgate.net For example, various compounds based on this scaffold have been studied as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a target for cancer therapy. plos.org Others have been explored as inhibitors of metalloenzymes such as HIV-1 integrase. nih.govnih.gov The consistent interest in this scaffold over many years highlights its importance and potential in the development of new pharmaceutical agents. nih.gov The development of novel and mild methods to functionalize this core structure remains a highly desirable goal in organic synthesis. nih.govnih.gov
Overview of Academic Research on 6-chloroisoquinoline-1,3(2H,4H)-dione and Related Systems
Direct academic research focusing specifically on the biological activities of this compound is limited in publicly available literature. This compound is more commonly positioned as a chemical intermediate or a building block for the synthesis of more complex molecules, where the chlorine atom serves as a handle for further chemical modification.
However, research into structurally related chlorinated isoquinoline (B145761) diones provides insight into the potential utility of this class of compounds. A study on a series of substituted 6-chloroisoquinoline-5,8-diones (note the different positioning of the carbonyl groups compared to the 1,3-dione) evaluated their cytotoxic activity against several human cancer cell lines. nih.gov These compounds were synthesized and tested for their ability to inhibit the growth of cancer cells and their effect on DNA topoisomerase II, an enzyme crucial for cell replication. nih.gov
The findings indicated that these related chloroisoquinolinediones exhibited cytotoxic properties. nih.gov The study also synthesized more complex derivatives, pyrido[3,4-b]phenazinediones, from the chloroisoquinolinedione precursors, which generally showed even greater cytotoxic potential. nih.gov This demonstrates a common strategy where a halogenated heterocyclic compound serves as a key precursor for a more potent final product.
Table 1: Cytotoxicity Data for a Related Compound Series (Isoquinoline-5,8-diones)
Data represents IC₅₀ values (the concentration required to inhibit 50% of cell growth) and is adapted from research on 6-chloroisoquinoline-5,8-dione derivatives. nih.gov
While this data is not for this compound itself, it illustrates the recognized potential of chlorinated isoquinoline dione scaffolds as a basis for developing cytotoxic agents.
Contextualization within Halogenated Heterocyclic Chemistry
The introduction of a halogen atom, such as chlorine, into a heterocyclic ring is a powerful and widely used strategy in medicinal chemistry and materials science. eurochlor.org The presence and position of the halogen can profoundly influence a molecule's physical, chemical, and biological properties. researchgate.net
From a synthetic standpoint, the chlorine atom on the this compound scaffold serves as a versatile functional group. The carbon-chlorine bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This allows chemists to readily diversify the core structure, creating libraries of related compounds for biological screening.
From a medicinal chemistry perspective, chlorination can modulate a molecule's properties in several key ways:
Metabolic Stability : The presence of a chlorine atom can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, potentially increasing the drug's half-life.
Binding Affinity : A chlorine atom can form specific halogen bonds with biological targets or alter the electronic distribution of the molecule, thereby enhancing its binding affinity and potency. researchgate.net
Therefore, a compound like this compound is of significant interest not necessarily for its own intrinsic activity, but as a strategically important starting material. It embodies the fusion of a biologically relevant heterocyclic dione core with a synthetically versatile halogen substituent, providing a valuable platform for the discovery of new chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |
InChI Key |
HDEAGQQOOUBWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloroisoquinoline 1,3 2h,4h Dione
Classical Preparation Strategies
Traditional methods for the synthesis of 6-chloroisoquinoline-1,3(2H,4H)-dione have centered on two main strategies: the introduction of a chlorine atom onto a pre-existing dione (B5365651) ring system and the construction of the dione ring from a chlorinated precursor.
Precursor-Based Chlorination Reactions
The direct chlorination of the parent isoquinoline-1,3(2H,4H)-dione molecule represents a straightforward approach to obtaining the 6-chloro derivative. This typically involves an electrophilic aromatic substitution reaction, where a suitable chlorinating agent is used to introduce a chlorine atom at the C6 position of the benzene (B151609) ring. The reactivity and regioselectivity of this reaction are influenced by the electronic nature of the isoquinoline-1,3(2H,4H)-dione ring system and the choice of chlorinating agent and reaction conditions.
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Acetic Acid | 80 | Moderate | General Method |
| Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | Room Temp. | Variable | General Method |
| Chlorine (Cl₂) | Acetic Acid | Room Temp. | Variable | General Method |
This table represents generalized conditions for electrophilic chlorination and may require optimization for the specific substrate.
Cyclization Approaches to the Dione Ring System
An alternative classical strategy involves the cyclization of a pre-chlorinated precursor. A common starting material for this approach is 4-chlorohomophthalic acid or its anhydride (B1165640) derivative. The synthesis of 4-chlorophthalic anhydride can be achieved through the chlorination of phthalic anhydride. researchgate.netresearchgate.netgoogle.comresearchgate.net This chlorinated intermediate can then be converted to the corresponding homophthalic acid derivative. Subsequent condensation with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine, leads to the formation of the this compound ring. This method offers the advantage of unambiguous placement of the chlorine atom at the desired position.
| Precursor | Reagent | Conditions | Product | Reference |
| 4-Chlorohomophthalic anhydride | Ammonia | Heating | This compound | Inferred Method |
| 4-Chlorohomophthalic acid | Urea | High Temperature | This compound | Inferred Method |
This table outlines plausible cyclization reactions based on established syntheses of related compounds.
Modern and Sustainable Synthetic Development
Recent advances in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the construction of the isoquinoline-1,3(2H,4H)-dione core. These modern approaches often feature milder reaction conditions, greater functional group tolerance, and unique reaction pathways.
Dess–Martin Periodinane-Mediated Oxidative Coupling Reactions
The Dess-Martin periodinane (DMP), a hypervalent iodine reagent, is a mild and selective oxidizing agent. wikipedia.orgorgsyn.orgorganic-chemistry.org It has been utilized in the synthesis of N-substituted isoquinoline-1,3-dione derivatives through an oxidative coupling reaction. mdpi.comresearchgate.net This method typically involves the reaction of a functionalized isoquinoline (B145761) with a suitable coupling partner in the presence of DMP. While this approach has been demonstrated for a range of isoquinoline derivatives, its specific application to the synthesis of this compound would likely involve a 6-chloroisoquinoline (B1281262) precursor. The reaction proceeds under neutral conditions at room temperature, offering an advantage over harsher classical methods. mdpi.com
| Isoquinoline Precursor | Coupling Partner | Solvent | Time (h) | Yield (%) | Reference |
| Isoquinoline | Benzyl bromide | NMP | 36 | 62 | mdpi.comresearchgate.net |
| Substituted Isoquinolines | Various Benzyl bromides | NMP | 24-48 | 45-85 | mdpi.comresearchgate.net |
This table is based on the general method for the synthesis of isoquinoline-1,3-dione derivatives; specific application to the 6-chloro derivative may vary.
Radical Cascade Cyclization Pathways for Isoquinoline-1,3(2H,4H)-dione Formation
Radical cascade cyclizations have emerged as a powerful tool for the construction of complex heterocyclic systems. In the context of isoquinoline-1,3(2H,4H)-dione synthesis, these reactions often involve the cyclization of N-methacryloyl benzamides. researchgate.netnih.govrsc.org The reaction can be initiated by various radical precursors, and the process allows for the formation of multiple bonds in a single step. For the synthesis of this compound, this would entail starting with a chlorinated N-methacryloyl benzamide (B126). This approach is attractive due to its high efficiency and the ability to introduce diverse functionalities.
| Substrate | Radical Source | Initiator/Catalyst | Conditions | Product | Yield (%) | Reference |
| N-methacryloyl benzamides | Perfluoroalkyl iodides | AIBN | Metal-free | Perfluorinated isoquinolinediones | Good | mdpi.com |
| N-methacryloyl benzamides | Alkanes | Lewis acidic ionic liquid | Visible light | Alkylated isoquinolinediones | Good | researchgate.netresearchgate.netnih.gov |
| N-methacryloyl benzamides | CBr₄ | Cumene (auto-oxidation) | - | Brominated isoquinolinediones | Good | nih.gov |
This table illustrates the versatility of radical cascade cyclizations for synthesizing substituted isoquinolinediones.
Electrochemical Synthesis Protocols for Isoquinoline-1,3(2H,4H)-dione Derivatives
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and high temperatures. The electrochemical synthesis of isoquinoline-1,3-dione derivatives has been explored, providing a novel avenue for the construction of this heterocyclic core. researchgate.net These methods typically involve the anodic oxidation of suitable precursors to generate reactive intermediates that undergo cyclization. While specific examples for the synthesis of this compound are not extensively documented, the general principles of electrosynthesis could be applied to chlorinated starting materials.
| Starting Material | Electrolyte | Electrode Material | Conditions | Product | Reference |
| N-Arylalkynamides | Bu₄NBF₄ | Carbon felt | Undivided cell, constant current | Isoquinolinediones | researchgate.net |
| 2-Alkynylbenzamides | LiClO₄ | Platinum | Divided cell, controlled potential | Isoquinolinediones | General Method |
This table provides a general overview of electrochemical approaches to isoquinolinedione synthesis.
Green Chemistry Principles in this compound Synthesis
In recent years, the synthesis of isoquinoline-1,3(2H,4H)-dione and its derivatives has increasingly been guided by the principles of green chemistry, which aim to develop chemical processes that are environmentally benign. rsc.org These principles focus on creating simple, mild, and efficient synthetic methods that reduce waste and avoid the use of hazardous materials. rsc.org While specific green synthesis routes for this compound are not extensively detailed in dedicated literature, the strategies applied to the broader isoquinolinedione class offer a clear framework for sustainable production.
One significant advancement is the development of cascade reactions that construct the isoquinoline-1,3(2H,4H)-dione core in a single step from simple precursors. For instance, a method involving the reaction of N-alkyl-N-methacryloyl benzamide with aryl aldehydes proceeds under mild conditions without the need for metal catalysts or organic solvents, thereby significantly reducing the environmental impact. rsc.org Another innovative and green approach is the use of electrochemistry. An electrochemical continuous-flow method has been developed for synthesizing related compounds, which operates under metal-free and oxidant-free conditions, highlighting a move towards more sustainable energy sources in chemical synthesis. researchgate.net
The choice of solvent is a cornerstone of green chemistry. Research into palladium-catalyzed reactions for related isoquinoline structures has explored replacing conventional polar aprotic solvents like Dimethylformamide (DMF) with biomass-derived alternatives such as gamma-Valerolactone (GVL) and ethyl levulinate (EtLev). mdpi.com These bio-renewable solvents have shown promise as suitable reaction media, potentially reducing the reliance on petroleum-based substances. mdpi.com Furthermore, catalyst-free approaches using eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed in the synthesis of related heterocyclic structures, demonstrating the feasibility of eliminating metal catalysts altogether in certain reactions. researchgate.net These developments provide a roadmap for designing future syntheses of this compound that are both efficient and environmentally responsible.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is a critical step in the synthesis of complex molecules like this compound to ensure high yields, purity, and efficiency. Strategies typically involve the systematic variation of parameters such as catalysts, ligands, solvents, bases, temperature, and reaction time. Palladium-catalyzed reactions are frequently employed for the construction of the isoquinoline core, and their optimization is well-documented for analogous structures. mdpi.comresearchgate.net
A key aspect of optimization is the screening of the catalyst system, which includes the palladium source and the associated ligand. For example, in palladium-catalyzed C–H activation/annulation reactions to form hydroisoquinolinones, catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Dichlorobis(acetonitrile)palladium(II) (Pd(CH₃CN)₂Cl₂) are tested, with the latter often providing superior yields. mdpi.com Similarly, in carbonylative syntheses, the choice of ligand is crucial; studies show that changing the ligand can dramatically influence reaction outcomes. researchgate.net
The selection of a suitable solvent and base is another fundamental optimization strategy. Solvents are chosen based on their ability to dissolve reactants and facilitate the desired chemical transformations. In the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-diones, a solvent screen demonstrated that 1,2-dichloroethane (B1671644) provided the best results in terms of both yield and enantiomeric excess (ee). nih.gov The base also plays a pivotal role; in a palladium-catalyzed carbonylation to form isoquinolinediones, switching from an inorganic base like potassium carbonate (K₂CO₃) to an organic base like N,N-Diisopropylethylamine (DIPEA) significantly improved the reaction yield. researchgate.net
Table 1: Optimization of a Palladium-Catalyzed Carbonylative Synthesis
This table illustrates the effect of varying the base, ligand, and solvent on the yield of an isoquinoline-1,3(2H,4H)-dione derivative.
| Entry | Base | Ligand | Solvent | Yield (%) |
| 1 | K₂CO₃ | L1 | Toluene | 31 |
| 2 | Cs₂CO₃ | L1 | Toluene | <10 |
| 3 | Na₂CO₃ | L1 | Toluene | 25 |
| 4 | K₃PO₄ | L1 | Toluene | <10 |
| 5 | DIPEA | L1 | Toluene | 86 |
| 6 | DIPEA | L2 | Toluene | 52 |
| 7 | DIPEA | L1 | Dioxane | 75 |
| 8 | DIPEA | L1 | DMF | 63 |
| Data adapted from a study on palladium-catalyzed carbonylative synthesis of isoquinoline-1,3(2H,4H)-diones. researchgate.net L1 and L2 represent different phosphine (B1218219) ligands. |
Table 2: Optimization of Solvent and Temperature for an Amination Reaction
This table shows the impact of solvent and temperature on the chemical yield and enantiomeric excess (ee) for the amination of a 4-alkylisoquinoline-1,3(2H,4H)-dione.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 80 | 98 |
| 2 | THF | 25 | 75 | 98 |
| 3 | CH₂Cl₂ | 25 | 90 | 98 |
| 4 | CH₂ClCH₂Cl | 25 | 95 | 98 |
| 5 | CH₂ClCH₂Cl | 5 | 72 | 98 |
| 6 | CH₂ClCH₂Cl | 40 | 96 | 95 |
| Data adapted from a study on the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov |
Reactivity and Advanced Derivatization of 6 Chloroisoquinoline 1,3 2h,4h Dione
Electrophilic and Nucleophilic Substitution Patterns
The electronic nature of the 6-chloroisoquinoline-1,3(2H,4H)-dione core is influenced by the electron-withdrawing effects of the chloro substituent and the dione (B5365651) carbonyl groups, as well as the electron-donating character of the nitrogen atom. These factors dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.
The chlorine atom at the C-6 position of the isoquinoline-1,3(2H,4H)-dione is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the Meisenheimer complex intermediate formed during the substitution process. A variety of nucleophiles can be employed to displace the chloro group, leading to a wide array of 6-substituted isoquinoline-1,3(2H,4H)-dione derivatives.
Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can introduce diverse amino functionalities at the 6-position. Similarly, treatment with sodium methoxide (B1231860) or other alkoxides can yield the corresponding 6-alkoxy derivatives. Thiolates can be used to introduce sulfur-containing moieties. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.
| Nucleophile | Reagent Example | Product |
| Amine | R-NH2 | 6-(Alkylamino)isoquinoline-1,3(2H,4H)-dione |
| Alkoxide | NaOR | 6-Alkoxyisoquinoline-1,3(2H,4H)-dione |
| Thiolate | NaSR | 6-(Alkylthio)isoquinoline-1,3(2H,4H)-dione |
This table presents examples of nucleophilic displacement reactions.
Due to the deactivating nature of the chloro and dione groups, harsh reaction conditions may be required for electrophilic substitutions. For nitration, a mixture of nitric acid and sulfuric acid would likely be employed. Halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. The regioselectivity of these reactions would need to be determined experimentally, but it is anticipated that substitution would occur at positions C-5 or C-7.
Functional Group Transformations Involving the Dione Moiety
The dione moiety of this compound presents several opportunities for functional group transformations. The carbonyl groups can undergo reduction, and the adjacent active methylene (B1212753) group at C-4 is amenable to various reactions.
The carbonyl groups can be selectively reduced using appropriate reducing agents. For example, sodium borohydride (B1222165) might reduce one or both carbonyls to the corresponding hydroxyl groups. More potent reducing agents like lithium aluminum hydride could lead to the reduction of the amide carbonyl as well.
The active methylene group at C-4 is a key site for derivatization. It can be deprotonated by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the C-4 position.
N-Functionalization and Alkylation Strategies.nih.govrsc.org
The nitrogen atom of the dione moiety is nucleophilic and can be readily functionalized. N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. A variety of alkyl groups, including methyl, ethyl, and benzyl, can be introduced using this method.
N-arylation can also be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the N-H group with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand and base. This strategy allows for the synthesis of a diverse library of N-aryl derivatives. nih.govnih.govresearchgate.net
| Reaction | Reagents | Product |
| N-Alkylation | R-X, Base (e.g., K2CO3) | 2-Alkyl-6-chloroisoquinoline-1,3(2H,4H)-dione |
| N-Arylation | Ar-X, Pd or Cu catalyst, Ligand, Base | 2-Aryl-6-chloroisoquinoline-1,3(2H,4H)-dione |
This table summarizes N-functionalization strategies.
C-H Functionalization and Arylation at Position 4 of the Dione Scaffold.nih.govnih.gov
The C-H bond at the C-4 position is activated by the two adjacent carbonyl groups, making it a prime target for C-H functionalization reactions. This position can be arylated through various methods. One approach involves the generation of the enolate at C-4, followed by a transition metal-catalyzed cross-coupling reaction with an aryl halide.
Another strategy is the direct arylation of the C-4 position. This can be achieved through a Brønsted acid-catalyzed reaction with arenes, particularly with the corresponding 4-diazo-isoquinoline-1,3-dione derivative. This method provides a direct and efficient route to 4-aryl-6-chloroisoquinoline-1,3(2H,4H)-diones. beilstein-journals.org The diastereoselectivity of such reactions can often be controlled, leading to specific stereoisomers.
Cascade and Multicomponent Reactions Utilizing the this compound Core.nih.gov
The structural features of this compound make it an excellent substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
For example, a cascade reaction could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated system appended to the isoquinoline (B145761) core, followed by an intramolecular cyclization. MCRs involving this compound, an aldehyde, and a source of ammonia (B1221849) or an amine could lead to the formation of fused heterocyclic systems. The presence of multiple reactive sites on the this compound scaffold allows for a variety of MCRs to be designed, leading to a diverse range of complex heterocyclic products. rsc.orgresearchgate.netbeilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions (Excluding Biological Contexts)
The chlorine atom at the 6-position of the isoquinoline-1,3(2H,4H)-dione scaffold presents a valuable handle for advanced derivatization through metal-catalyzed cross-coupling reactions. These reactions, predominantly catalyzed by palladium complexes, facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a diverse range of novel derivatives. While specific studies on this compound are limited in the reviewed literature, the reactivity of chloro-substituted quinolines and related aza-heterocycles provides a strong basis for predicting its behavior in key cross-coupling methodologies such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
The general principle of these reactions involves the oxidative addition of the aryl chloride to a low-valent palladium(0) species, followed by transmetalation with a coupling partner (in Suzuki and Sonogashira reactions) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst, ligands, base, and solvent. libretexts.orgorganic-chemistry.orgharvard.edu
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is anticipated to be applicable to this compound for the synthesis of 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives. The reactivity of the chloro-substituent is influenced by the electronic nature of the heterocyclic core.
Detailed research on the palladium-catalyzed amination of dichloroquinolines offers valuable insights into the potential reactivity of the target compound. For instance, studies on the amination of 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) with various adamantane-containing amines have demonstrated the feasibility of selective amination at specific positions. mdpi.com In these cases, the chlorine at the 4-position is generally more reactive than at the 7 or 8-positions. This suggests that the electronic environment of the chlorine atom on the isoquinolinedione ring will be a critical factor in its reactivity.
The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig amination. Common catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, in combination with bulky, electron-rich phosphine (B1218219) ligands such as BINAP, DavePhos, or XPhos. organic-chemistry.orgmdpi.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), plays a key role in the catalytic cycle. libretexts.orgmdpi.com
The following table summarizes the conditions used for the monoamination of 4,7-dichloroquinoline with adamantane-containing amines, which can serve as a model for the potential amination of this compound.
Table 1: Palladium-Catalyzed Monoamination of 4,7-Dichloroquinoline with Adamantane-Containing Amines mdpi.com
| Amine | Catalyst System | Base | Solvent | Temperature | Time (h) | Yield of 4-amino-7-chloroquinoline (%) |
|---|---|---|---|---|---|---|
| 1-Adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux | 6-8 | 52 |
| N-Methyl-1-adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux | 6-8 | 61 |
| N-Ethyl-1-adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux | 6-8 | 79 |
| N-(1-Adamantyl)-2-aminoadamantane | Pd(dba)₂ / DavePhos | NaOtBu | Dioxane | Reflux | 6-8 | 65 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgharvard.edu This reaction would enable the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the isoquinoline-1,3(2H,4H)-dione core. The general reactivity trend for the halide in Suzuki couplings is I > Br > OTf > Cl, which indicates that the coupling of aryl chlorides can be more challenging and often requires more specialized catalytic systems. wikipedia.org
For the successful Suzuki coupling of this compound, a highly active palladium catalyst is likely necessary. Modern catalyst systems for the coupling of aryl chlorides often employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. harvard.edu The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (B91410) (KF) being commonly used. wikipedia.orgharvard.edu
While no direct examples on this compound are available, the successful Suzuki coupling of other chloro-aza-heterocycles demonstrates the feasibility of this transformation. For instance, various chloroquinolines and chloropyrimidines have been successfully coupled with arylboronic acids under palladium catalysis. mdpi.com
The following table provides a hypothetical set of reaction conditions for the Suzuki-Miyaura coupling of this compound based on established protocols for other challenging aryl chlorides.
Table 2: Hypothetical Conditions for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Palladium Source | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 °C |
| 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 °C |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties at the 6-position of the isoquinoline-1,3(2H,4H)-dione, which can serve as versatile intermediates for further transformations. The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org
Similar to the Suzuki coupling, the reactivity of the halide in the Sonogashira reaction follows the order I > Br > Cl, making the coupling of aryl chlorides more demanding. wikipedia.org However, the development of more active catalyst systems has expanded the scope of the Sonogashira reaction to include less reactive chlorides. These systems often involve the use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands in conjunction with a palladium source. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
While specific examples for this compound are not reported, the Sonogashira coupling of other chloro-substituted heterocycles has been documented. For instance, 6-chloro-2,8-diiodo-9-substituted purines undergo regioselective Sonogashira coupling. rsc.org
A representative set of conditions that could potentially be applied to the Sonogashira coupling of this compound is presented in the table below, based on established methods for related substrates.
Table 3: Potential Conditions for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 65 °C |
| Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 °C |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 °C |
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide information on the chemical environment of individual atoms and their connectivity.
The ¹H NMR spectrum of 6-chloroisoquinoline-1,3(2H,4H)-dione is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the N-H proton. The aromatic region would display signals for H-5, H-7, and H-8. Due to the electron-withdrawing effects of the chlorine atom and the dione (B5365651) system, these protons would appear in the downfield region. The methylene protons at the C-4 position would likely appear as a singlet, while the N-H proton of the amide group would present as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be characterized by two downfield signals for the carbonyl carbons (C-1 and C-3). The aromatic carbons would resonate in the typical range, with their specific shifts influenced by the chlorine substituent and the fused ring system. The methylene carbon (C-4) would appear at a higher field. Theoretical calculations and comparison with similar quinoxaline (B1680401) derivatives can aid in the precise assignment of these chemical shifts. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | ~165-175 |
| 2 (N-H) | ~10-12 (broad s) | - |
| 3 | - | ~160-170 |
| 4 (CH₂) | ~3.5-4.0 (s) | ~35-45 |
| 4a | - | ~125-135 |
| 5 | ~7.8-8.2 (d) | ~128-132 |
| 6 | - | ~130-140 |
| 7 | ~7.4-7.7 (dd) | ~125-130 |
| 8 | ~7.2-7.5 (d) | ~115-120 |
| 8a | - | ~135-145 |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons H-7 and H-8, and between H-7 and H-5, confirming their positions on the benzene (B151609) ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the proton signal for the C-4 methylene group to its corresponding carbon signal and similarly assign the aromatic C-H pairs (C-5/H-5, C-7/H-7, and C-8/H-8). rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com The HMBC spectrum is vital for piecing together the molecular skeleton. rsc.org Key expected correlations would include:
The N-H proton showing correlations to the carbonyl carbons C-1 and C-3.
The methylene protons (H-4) correlating to carbonyl carbon C-3 and aromatic carbons C-4a and C-5.
Aromatic proton H-5 showing correlations to C-4, C-7, and C-8a.
Aromatic proton H-7 showing correlations to C-5 and C-8a.
These 2D NMR experiments, when analyzed together, provide a comprehensive and unambiguous map of the molecule's covalent framework. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.commdpi.com For this compound, the spectra would be dominated by absorptions corresponding to the amide and ketone functionalities. Theoretical DFT calculations are often used to support the assignment of experimental vibrational bands. nih.govnih.gov
Key expected vibrational modes include:
N-H Stretching : A moderate to strong band around 3200-3300 cm⁻¹ for the amide N-H group.
C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹.
C=O Stretching : Two distinct and strong absorption bands are expected in the region of 1650-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the ketone (C-1) and amide (C-3) carbonyl groups.
C=C Stretching : Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretching : A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.
Table 2: Principal Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic CH₂) | Stretching | 2850 - 2960 |
| C=O (Ketone/Amide) | Stretching | 1650 - 1750 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 700 - 800 |
Note: Values are characteristic ranges and can be influenced by the specific molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (C₉H₆ClNO₂), HRMS would provide a precise mass measurement that can confirm the elemental composition, typically within a tolerance of ±5 ppm. beilstein-journals.orgrsc.org
The technique would also reveal the characteristic isotopic pattern for a chlorine-containing compound. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum would show two major peaks for the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic signature serves as strong evidence for the presence of a single chlorine atom in the molecule.
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass | Expected Observation |
|---|---|---|---|
| [M(³⁵Cl)]⁺ | C₉H₆³⁵ClNO₂ | 195.0087 | High intensity peak |
| [M(³⁷Cl)]⁺ | C₉H₆³⁷ClNO₂ | 197.0058 | Peak at M+2 with ~32% relative intensity |
Single-Crystal X-ray Diffraction Studies of the this compound Framework and its Derivatives
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms. mdpi.comrsc.org While a crystal structure for the title compound itself is not detailed in the provided sources, analysis of closely related isoquinoline-1,3-dione derivatives provides significant insight into the expected structural features. nih.goveurjchem.comnih.gov
A study on 2-hydroxyisoquinoline-1,3(2H,4H)-dione revealed that the isoquinoline (B145761) ring system is nearly planar. nih.gov A similar planarity would be expected for the 6-chloro derivative. SCXRD analysis would confirm the atomic connectivity established by NMR and provide precise measurements of bond lengths and angles. eurjchem.com For example, the C=O bond lengths are expected to be around 1.21-1.22 Å, while the amide C-N bond would be shorter than a typical single bond due to resonance. nih.gov
Furthermore, crystallographic studies illuminate intermolecular interactions that govern the crystal packing. nih.goveurjchem.com In the solid state, it is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains via the amide N-H donor and a carbonyl oxygen acceptor (N-H···O=C). nih.gov Aromatic π–π stacking interactions between the isoquinoline ring systems of adjacent molecules are also likely to be observed. nih.govresearchgate.net
Table 4: Representative Crystallographic Parameters from an Analogous Isoquinoline-1,3-dione Framework
| Parameter | Typical Value (from 2-hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov) |
|---|---|
| C=O Bond Length | ~1.21 - 1.22 Å |
| N-C(O) Amide Bond Length | ~1.37 Å |
| N-C(aromatic) Bond Length | - |
| C(sp²)-C(sp²) Aromatic Bond Length | ~1.38 - 1.40 Å |
| Intermolecular H-Bond (D···A) | ~2.7 Å (for O-H···O) |
| π-π Stacking Distance | ~3.4 - 3.6 Å |
Note: These values are for a related structure and serve as an illustration of expected geometric parameters.
Integration of Multiple Spectroscopic Data for Definitive Structural Assignment
The process begins with HRMS, which confirms the correct elemental formula (C₉H₆ClNO₂). beilstein-journals.org Vibrational spectroscopy (IR/Raman) then identifies the key functional groups, namely the amide, ketone, aromatic ring, and C-Cl bond. researchgate.net Subsequently, 1D and 2D NMR spectroscopy are used to assemble the molecular skeleton, establishing the precise connectivity of all carbon and hydrogen atoms and confirming the substitution pattern on the aromatic ring. rsc.org Finally, if suitable crystals can be obtained, single-crystal X-ray diffraction provides the ultimate proof of structure, validating the assignments from other techniques and revealing the molecule's three-dimensional geometry and solid-state packing. researchgate.net This integrated approach ensures a comprehensive and accurate characterization of the molecular structure.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular properties of 6-chloroisoquinoline-1,3(2H,4H)-dione at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Table 1: Representative Theoretical Bond Lengths and Angles for a Related Quinoxaline (B1680401) Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.22 | C-N-C | 120-122 |
| N-C | 1.38 - 1.48 | N-C=O | 118-121 |
| C=C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 119-121 |
Note: The data presented is for a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, and serves as an illustrative example of the outputs from DFT calculations. uctm.edu
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For related heterocyclic compounds, the HOMO is often delocalized over the molecular backbone. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -5.60 to -5.83 |
| LUMO | -3.04 to -3.16 |
| Energy Gap (HOMO-LUMO) | 2.56 to 2.67 |
Note: This data is for related quinoxaline derivatives and is intended to exemplify the type of information obtained from FMO analysis. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. researchgate.net For a molecule like this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. uctm.edu
Mechanistic Investigations through Computational Modeling (e.g., transition state analysis)
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. While specific transition state analyses for reactions involving this compound are not detailed in the provided search results, the general approach is widely applied in organic chemistry. For instance, in reactions such as cycloadditions involving isoquinoline-1,3-dione derivatives, computational studies can help to understand the key parameters of the reaction by modeling the transition state. researchgate.net By calculating the energy barriers, chemists can predict the feasibility and stereochemical outcome of a reaction.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational methods, particularly DFT, can be used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm the structure of a synthesized compound. researchgate.net Theoretical calculations of vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be performed. researchgate.net For example, a time-dependent DFT (TD-DFT) approach can be used to calculate absorption maxima and oscillator strengths. researchgate.net The calculated spectroscopic data for a proposed structure can then be compared with the experimental spectra. A good correlation between the theoretical and experimental data provides strong evidence for the correct structural assignment. researchgate.net
Conformational Analysis and Tautomerism Studies
For molecules with flexible components, conformational analysis is crucial for identifying the most stable three-dimensional arrangement of atoms. The isoquinoline-1,3(2H,4H)-dione scaffold itself is relatively rigid and has been shown to be approximately planar in related crystal structures. nih.govnih.gov
A significant aspect of the computational study of this compound would be the investigation of potential tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For the isoquinoline-1,3(2H,4H)-dione core, keto-enol tautomerism is possible.
Computational studies on related 1-benzamidoisoquinoline derivatives have demonstrated that the equilibrium between different tautomers can be influenced by substituent effects and solvent interactions. semanticscholar.orgmdpi.com DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound, thereby predicting the most stable form under different conditions. It has been shown in similar systems that the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations. semanticscholar.org
Applications As Advanced Synthetic Building Blocks and Material Precursors
Strategic Building Block for the Synthesis of Complex Heterocyclic Systems
The isoquinoline-1,3(2H,4H)-dione scaffold is a fundamental component in the synthesis of more intricate heterocyclic frameworks. nih.gov The chlorine atom at the 6-position provides a versatile handle for chemists to introduce further complexity and functionality through various cross-coupling reactions. This capability is crucial for building polycyclic systems with specific three-dimensional arrangements.
For instance, related chloro-substituted isoquinolinedione systems have been shown to be effective precursors for complex heterocyclic structures. In one study, substituted 6-chloroisoquinoline-5,8-diones were synthesized and subsequently converted into pyrido[3,4-b]phenazinediones. nih.gov This transformation involves a cyclization reaction where the chloro-isoquinolinedione acts as the foundational scaffold for the construction of a larger, multi-ring system. nih.gov Such synthetic strategies demonstrate the utility of the chloro-substituted isoquinoline (B145761) core in generating novel and complex heterocyclic compounds. The reactivity of the chlorine atom allows for its substitution, enabling the fusion of additional rings onto the primary scaffold.
The general synthetic utility of isoquinoline derivatives is well-documented, with numerous methods developed for their functionalization and incorporation into larger molecular architectures. nih.govrsc.org These methods often take advantage of reactive sites on the molecule to build complexity, a role for which the chlorine atom in 6-chloroisoquinoline-1,3(2H,4H)-dione is well-suited.
Table 1: Examples of Complex Heterocyclic Systems Derived from Chloro-Isoquinoline Scaffolds
| Starting Material Precursor | Resulting Complex Heterocyclic System | Synthetic Transformation |
| 6-chloroisoquinoline-5,8-dione | pyrido[3,4-b]phenazinedione | Cyclization with sodium azide |
This table illustrates a representative transformation of a related chloro-isoquinoline dione (B5365651), highlighting its role as a building block.
Precursor in the Development of Conjugated Polymers and Organic Electronic Materials
The isoquinoline-1,3-dione (IQD) core has been identified as a novel and promising electron-withdrawing building block for the creation of high-performance semiconducting polymers. rsc.org These materials are essential for applications in organic electronics, such as organic field-effect transistors (OFETs). The electronic properties of such polymers are determined by the alternating electron-rich and electron-deficient units that make up their structure.
Researchers have successfully synthesized a series of conjugated polymers based on IQD-derived electron acceptors. rsc.orgresearchgate.net These polymers have demonstrated ambipolar charge transport behavior, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable characteristic for many electronic devices. rsc.org For example, polymers incorporating the IQD unit have achieved notable electron and hole mobilities, underscoring the potential of this scaffold in organic electronics. rsc.org
While studies have focused on the parent IQD scaffold, the introduction of a chlorine atom at the 6-position of the ring, as in this compound, offers a strategic advantage. The electronegative chlorine atom can modify the electron-accepting nature of the monomer, thereby tuning the electronic band gap and energy levels of the resulting polymer. Furthermore, the chloro-substituent serves as a reactive site for post-polymerization modification or for the attachment of side chains to control solubility and morphology, which are critical factors for device performance.
Table 2: Properties of Isoquinoline-1,3-dione (IQD) Based Polymers
| Polymer | Inner Aromatic Bridge | Charge Transport Behavior | Electron/Hole Mobilities (μe/μh) (cm²/V·s) |
| P1 | Thieno[3,2-b]thiophene (TT) | Ambipolar | 0.04 / 0.35 |
| P2 | 2,2′-Bithiophene (BT) | p-type dominant | Not specified |
| P3 | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) | p-type dominant | Not specified |
Data sourced from research on IQD-derived polymers, demonstrating the utility of the core scaffold in organic electronics. rsc.org
Utility in the Construction of Structurally Diverse Chemical Libraries
Chemical libraries, which are large collections of distinct compounds, are a cornerstone of modern drug discovery and materials science. The isoquinolinone scaffold has proven to be an excellent foundation for the construction of such libraries due to its chemical stability and the numerous points at which its structure can be modified. Research has demonstrated the successful synthesis of a library containing over 38,000 tetrahydroisoquinolinone compounds, showcasing the suitability of this core structure for high-throughput parallel synthesis. researchgate.net
The this compound molecule is a particularly valuable starting point for generating chemical library diversity. The chlorine atom on the aromatic ring acts as a key functional group for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These powerful synthetic methods allow for the introduction of a vast array of different substituents at the 6-position, including aryl, heteroaryl, alkyl, amino, and alkynyl groups.
By systematically varying the reactants in these coupling reactions, a large and structurally diverse library of compounds can be rapidly generated from the single precursor, this compound. Each new compound in the library possesses the same core scaffold but differs in the substituent at the 6-position, allowing for a systematic exploration of how this part of the molecule affects its properties.
Role in Scaffold Diversity Generation for Chemical Biology Research
In chemical biology and medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold". rsc.orgnbinno.com This term refers to molecular structures that are capable of binding to multiple biological targets, making them rich sources of new therapeutic agents. The isoquinoline-1,3(2H,4H)-dione subclass has been the subject of numerous studies for various pharmaceutical applications. nih.govnih.gov
For example, nucleophilic aromatic substitution or transition-metal-catalyzed reactions can replace the chlorine with a wide variety of other functional groups. This enables researchers to systematically probe structure-activity relationships (SAR), which are critical for understanding how a molecule's structure relates to its biological function. By generating a diverse set of analogues from this single chlorinated precursor, scientists can fine-tune molecular properties to optimize interactions with a specific biological target, leading to the development of new probes for chemical biology research and potential new drug candidates.
Future Research Directions and Emerging Challenges
Exploration of Undiscovered Reactivity and Transformation Pathways
The inherent reactivity of the isoquinoline-1,3(2H,4H)-dione core, combined with the electronic influence of the chlorine substituent, presents a rich landscape for discovering novel chemical transformations. Future work will likely move beyond traditional functionalization to explore more complex and efficient synthetic strategies.
Key areas of exploration include:
Radical Cascade Reactions: Building on the success of radical-mediated cyclizations for forming the isoquinoline-dione core, future studies could explore the reactivity of the 6-chloro derivative with various radical precursors. nih.govnih.gov This could lead to the one-pot synthesis of highly functionalized analogs through controlled C-H activation or the introduction of complex side chains.
Photochemical Functionalization: The use of light to drive chemical reactions offers mild and selective transformation pathways. rsc.org Research into the photochemical reactivity of 6-chloroisoquinoline-1,3(2H,4H)-dione, particularly after conversion to diazo intermediates, could unlock novel C-H, S-H, and O-H insertion reactions, providing access to previously unattainable derivatives. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is a handle for nucleophilic substitution, allowing for the introduction of diverse functionalities such as amines, thiols, and alkoxides. While a common strategy, exploring its application with complex nucleophiles or under novel catalytic conditions could yield derivatives with unique biological or material properties. nih.gov
Ring Transformation Reactions: Investigating reactions that involve the opening and subsequent re-closure of the heterocyclic ring can lead to entirely new scaffolds. For instance, treatment with binucleophiles like hydrazine (B178648) could transform the dione (B5365651) into novel fused heterocyclic systems, such as pyrido[3,4-b]phenazinediones, expanding the structural diversity derivable from this starting material. researcher.lifeacs.org
Development of Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of this compound derivatives is a critical challenge. The primary goal is to introduce chirality at the C4 position, which is a common feature in bioactive tetrahydroisoquinolines. mt.comrsc.org
Promising future directions include:
Organocatalytic Amination: The use of chiral bifunctional catalysts to direct the enantioselective amination of the C4 position has shown great promise for related 4-alkylisoquinoline-1,3(2H,4H)-diones. mt.com Extending this methodology to substrates bearing the 6-chloro substituent is a logical next step, potentially providing chiral building blocks in high yields and enantiomeric excess (ee). mt.com
1,3-Dipolar Cycloadditions: Asymmetric 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines derived from the isoquinoline-dione core are a powerful strategy for constructing complex chiral tetrahydroisoquinoline skeletons. rsc.orgacs.org Future work will focus on optimizing chiral catalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity for a broad range of substrates. rsc.orgacs.org
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of isoquinolines is a direct route to chiral tetrahydroisoquinolines. chemrxiv.org Overcoming challenges such as catalyst poisoning by the nitrogen heterocycle and achieving high enantioselectivity for the dione substrate will be a key focus of future research. chemrxiv.org
Table 1: Enantioselective Amination of 4-Alkylisoquinoline-1,3(2H,4H)-dione Derivatives (Representative Data)
| Entry | R Group (Substrate) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | n-Butyl | 2 | 24 | 65 | 98 |
| 2 | n-Hexyl | 2 | 48 | 85 | 98 |
| 3 | Cyclohexylmethyl | 2 | 48 | 99 | 99 |
| 4 | Benzyl | 2 | 48 | 94 | 99 |
| 5 | 4-Fluorobenzyl | 2 | 48 | 99 | 99 |
| 6 | 2-Naphthylmethyl | 1 | 72 | 80 | 97 |
| Data adapted from a study on related isoquinolinedione derivatives, demonstrating the potential of the methodology. mt.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis of this compound and its derivatives from traditional batch processing to continuous flow and automated platforms presents a significant opportunity for improving efficiency, safety, and scalability. certech.beresearchgate.net Flow chemistry is particularly advantageous for handling hazardous reagents, managing exothermic reactions, and enabling multi-step sequences without intermediate purification. certech.bersc.org
Emerging challenges and research directions in this area are:
Development of Continuous Flow Protocols: Adapting key synthetic steps, such as nitrations, hydrogenations, and cyclizations, to flow reactor systems is a primary goal. certech.be This involves optimizing parameters like flow rate, temperature, and residence time to maximize yield and purity.
Telescoped Synthesis: Linking multiple reaction steps in a continuous sequence (telescoping) can dramatically reduce manufacturing time and waste. rsc.org Future efforts will aim to develop a fully continuous, multi-step synthesis of functionalized this compound derivatives.
Automation and Self-Optimization: Integrating automated platforms with real-time reaction monitoring allows for high-throughput experimentation and the use of algorithms for self-optimization. acs.orgrsc.org This can rapidly identify the ideal conditions for complex reactions, accelerating the discovery of new derivatives and the development of robust manufacturing processes. acs.org The automation of complex radiosyntheses like that of 6-[18F]FDOPA demonstrates the potential and challenges of applying these technologies to intricate pharmaceutical compounds. researchgate.netamericanpharmaceuticalreview.com
Table 2: Comparison of Batch vs. Flow Chemistry for Relevant Synthetic Transformations
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio; risk of thermal runaways. | Excellent heat transfer due to high surface area-to-volume ratio; enhanced safety. |
| Mass Transfer | Often limited by stirring efficiency; can be inefficient for multiphasic systems. | Superior mixing and mass transfer, leading to faster reaction rates and higher yields. researchgate.net |
| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes minimize the quantity of hazardous material at any given time. rsc.org |
| Scalability | Often requires re-optimization of conditions ("scale-up issues"). | Scalable by running the system for longer periods or using parallel reactors ("scaling out"). rsc.org |
| Process Control | Manual or delayed control over reaction parameters. | Precise, real-time control over temperature, pressure, and residence time. certech.be |
Advanced Analytical Techniques for In Situ Reaction Monitoring
To effectively control and optimize both batch and continuous syntheses, real-time monitoring of reaction progress is essential. Process Analytical Technology (PAT) provides the tools to measure critical process parameters and quality attributes during the manufacturing process. certech.beacs.org The integration of these techniques is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring consistent product quality.
Future research will focus on the application of techniques such as:
Spectroscopic Methods: In-line or on-line Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can provide real-time concentration data for reactants, intermediates, and products without the need for manual sampling. rsc.orgrsc.orgrsc.org Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for identifying unique vibrational bands of products. nih.gov
NMR Spectroscopy: Flow NMR is a powerful, non-invasive technique that provides detailed structural information, making it ideal for elucidating reaction mechanisms and identifying unknown byproducts directly in the reaction stream. nih.govacs.org Real-time 2D NMR can even be used to characterize transient intermediates in complex reaction mixtures. nih.gov
Mass Spectrometry: On-line mass spectrometry (MS), often coupled with UPLC, offers high sensitivity and selectivity for tracking multiple components in a reaction. acs.orgresearchgate.net Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the direct measurement of neutral organic molecules in complex and even corrosive reaction mixtures. researchgate.net
The data from these PAT tools can be used to create detailed kinetic profiles, which are vital for optimizing reaction conditions and ensuring the robustness of the synthetic process. rsc.org
Synergistic Combination of Experimental and Computational Approaches in Mechanistic Elucidation
A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. The synergy between experimental investigation and computational chemistry provides a powerful paradigm for achieving this understanding. researchgate.net Computational models can predict reaction pathways and outcomes, which can then be tested and validated through targeted experiments.
Key areas for this synergistic approach include:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving the this compound scaffold. This is particularly valuable for complex cascade or cycloaddition reactions.
Elucidating Reaction Mechanisms: Computational studies can reveal the step-by-step mechanism of a reaction, identifying key intermediates and transition states that may be too transient to observe experimentally. researchgate.net This insight allows chemists to rationally modify reaction conditions to favor desired pathways and suppress side reactions.
Guiding Catalyst and Substrate Design: Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design novel derivatives with enhanced biological activity or to develop more effective catalysts for asymmetric transformations. acs.org For example, modeling the interaction between isoquinoline-1,3-dione derivatives and a target protein can guide the synthesis of more potent inhibitors. acs.org
Table 3: Synergistic Workflow for Mechanistic Elucidation
| Phase | Computational Approach | Experimental Validation |
| Hypothesis | DFT calculations to predict lowest energy reaction pathways and transition states. | Initial screening of reaction conditions (catalyst, solvent, temperature) to test feasibility. |
| Investigation | Molecular dynamics simulations to explore conformational effects. Frontier Molecular Orbital (FMO) analysis to explain selectivity. | Kinetic studies using in-situ monitoring (e.g., FTIR, NMR) to determine reaction orders and activation parameters. |
| Validation | Calculation of NMR shifts or ECD spectra for proposed intermediates or products. | Isolation and characterization of intermediates (if possible). Isotope labeling studies to confirm bond-forming/breaking steps. Determination of absolute configuration to validate stereochemical models. rsc.org |
| Optimization | QSAR and docking studies to predict more active derivatives or more selective catalysts. acs.org | Synthesis and testing of new catalysts or substrates based on computational predictions. |
Q & A
Q. What are the optimal synthetic routes for 6-chloroisoquinoline-1,3(2H,4H)-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, substituted benzoyl chlorides can react with isoquinoline derivatives via reflux in polar aprotic solvents (e.g., DMF) with yields varying between 30–50% . Optimization strategies include:
- Temperature Control : Reflux at 80–100°C to balance reaction rate and byproduct formation.
- Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate pure product .
- Yield Improvement : Multi-step protocols (e.g., intermediate isolation) to reduce competing side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure (e.g., δ 10.49 ppm for hydroxyl protons in DMSO-d₆) .
- Mass Spectrometry : HRMS-ESI(−) for molecular ion validation (e.g., [M-H]⁻ at m/z 300.0712) .
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and impurities.
- HPLC-PDA : Reverse-phase chromatography to quantify purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for solubility studies, and how do they impact experimental design?
- Methodological Answer : The compound is soluble in polar solvents (water, alcohols) but exhibits limited solubility in non-polar media . For biological assays:
- Aqueous Buffers : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity).
- Organic Phases : Ethanol or methanol for kinetic studies, with sonication to enhance dispersion.
- LogP Analysis : Experimentally determine partition coefficients (e.g., shake-flask method) to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of 6-chloroisoquinoline derivatives for target-specific activity?
- Methodological Answer :
- Target Identification : Use databases like PDB to select proteins with conserved binding pockets (e.g., kinases, oxidoreductases).
- Docking Simulations : Software such as AutoDock Vina to predict binding affinities; prioritize derivatives with halogen bonds (Cl substituent) for enhanced target interaction .
- SAR Analysis : Correlate substituent variations (e.g., methoxy, fluorophenyl groups) with activity trends from in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (IC₅₀ measurements).
- Batch Consistency : Repeat experiments with independently synthesized batches to confirm reproducibility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : Implement a 2⁴ factorial design to test variables:
Q. What methodologies validate the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- In Vitro Models : Use H₂O₂-induced oxidative stress in cell lines (e.g., HEK293) with ROS detection via DCFH-DA fluorescence.
- Biomarker Profiling : Quantify glutathione (GSH) and malondialdehyde (MDA) levels post-treatment.
- Enzyme Assays : Measure NADPH oxidase activity inhibition using luminescence-based kits .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., QSAR) into experimental design for derivative optimization?
- Methodological Answer :
- Descriptor Selection : Calculate electronic (e.g., Hammett σ), steric, and hydrophobic parameters for substituents.
- Model Validation : Use leave-one-out cross-validation to ensure QSAR robustness (R² > 0.7).
- Synthetic Prioritization : Synthesize derivatives predicted to have high bioactivity scores .
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
Q. How to design a research proposal exploring novel applications of this compound in photodynamic therapy?
- Methodological Answer :
- Hypothesis : Test if chlorine substitution enhances singlet oxygen generation under UV irradiation.
- Experimental Plan :
Photophysical Studies : Measure UV-Vis absorption and fluorescence quantum yield.
In Vitro Testing : Use cancer cell lines (e.g., HeLa) with light activation at 405 nm.
Mechanistic Probes : ESR spectroscopy to detect radical species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
